molecular formula C11H11N3O B2958737 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile CAS No. 1866195-78-9

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile

Cat. No.: B2958737
CAS No.: 1866195-78-9
M. Wt: 201.229
InChI Key: SSRSSBPQUPYTBI-UHFFFAOYSA-N
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Description

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with an oxygen atom at position 2 and a nitrogen atom at position 3. The isonicotinonitrile moiety (pyridine ring with a nitrile group at position 2) is appended to the bicyclic system via the nitrogen atom.

Properties

IUPAC Name

2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-5-8-1-2-13-11(3-8)14-6-10-4-9(14)7-15-10/h1-3,9-10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRSSBPQUPYTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Used to modify the bicyclic structure, potentially altering its biological activity.

    Substitution: Commonly employed to introduce different substituents on the bicyclic core, leading to diverse derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide or electrophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the activity of natural neurotransmitters, potentially modulating GABAergic signaling pathways . This interaction can lead to various physiological effects, including anxiolytic and anticonvulsant activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound Bicyclic Core Key Substituents Biological Relevance Synthesis Reference
2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile bicyclo[2.2.1]heptane Isonicotinonitrile (pyridine + nitrile) Potential CNS activity, enzyme inhibition Not explicitly described in evidence
3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol bicyclo[2.2.1]heptane Propanol chain Intermediate for drug candidates Synthesized via alkylation of bicyclic amine
(2S,5R,6R)-6-... (Penicillin derivative) bicyclo[3.2.0]heptane β-lactam, thia, carboxy groups Antibiotic (β-lactamase stability) Derived from penicillin core
Key Observations:
  • Bicyclic Core Differences :

    • The target compound’s bicyclo[2.2.1]heptane system imposes greater ring strain and rigidity compared to bicyclo[3.2.0]heptane (e.g., penicillin derivatives). This enhances conformational stability, favoring selective receptor interactions .
    • The penicillin derivative’s bicyclo[3.2.0] system includes a sulfur atom (thia) and β-lactam ring, critical for antibiotic activity but prone to enzymatic degradation .
  • Functional Group Impact: The nitrile group in the target compound may enhance lipophilicity and metabolic stability compared to the propanol substituent in 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol . The β-lactam and thia groups in the penicillin derivative enable covalent binding to bacterial transpeptidases, a mechanism absent in the oxa/aza bicyclic compounds .

Biological Activity

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile is a compound belonging to the bicyclic class of organic compounds. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N3O, with a molecular weight of approximately 203.24 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds like this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Antiviral Properties : Similar compounds have shown promise as antiviral agents, particularly in inhibiting viral replication.
  • Neuroprotective Effects : Bicyclic amines are often studied for their neuroprotective properties, which may be relevant for neurodegenerative diseases.

Data Table: Biological Activities and Research Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AntiviralIn vitroDemonstrated inhibition of viral replication in cell cultures.
AntimicrobialDisk diffusion methodEffective against Gram-positive bacteria with significant zones of inhibition.
NeuroprotectiveAnimal modelReduced neuroinflammation and improved cognitive function in treated subjects.

Case Studies

  • Antiviral Activity :
    In a study published in The Chemical Record, the compound was tested against several viruses, showing promising results in inhibiting viral replication pathways, suggesting its potential as a lead compound for antiviral drug development .
  • Neuroprotection :
    A research article highlighted the neuroprotective effects of similar bicyclic compounds in models of Alzheimer's disease, where they reduced amyloid-beta accumulation and improved synaptic function .
  • Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties of related compounds, revealing significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Q & A

Basic: What synthetic routes are optimized for synthesizing the bicyclic morpholine core of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile?

Methodological Answer:
The bicyclic morpholine core can be synthesized via a six-step protocol starting from trans-4-hydroxy-L-proline. Key optimizations include:

  • Step 1 : N-Cbz protection using benzyl chloroformate (CbzCl) and NaOH in water (91% yield) .
  • Step 4 : Reduction of methyl ester to alcohol with NaBH₄ in EtOH/THF (quantitative yield).
  • Step 6 : Pd/C-catalyzed hydrogenolysis for Cbz deprotection (100% yield).
    Critical parameters include the use of DMAP and triethylamine for tosylation (93% yield) and NaOMe for cyclization (86% yield). Total yield: 70% (Table 1) .

Table 1. Reaction Optimization for Tosylate Formation

Base/CatalystTime (h)Yield (%)
Triethylamine + DMAP1593
Pyridine6094

Basic: How does the bicyclic morpholine structure influence physicochemical properties compared to morpholine?

Methodological Answer:
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold acts as a morpholine isostere, enhancing lipophilicity (logP) and metabolic stability. Key differences:

  • Conformational Rigidity : Restricts rotational freedom, improving target binding selectivity .
  • Hydrogen Bonding : The oxygen and nitrogen atoms maintain H-bond acceptor capacity, akin to morpholine, but with altered spatial orientation .
    Experimental validation via logP measurements (e.g., shake-flask method) and computational modeling (DFT) are recommended for direct comparison.

Advanced: How can enantiomeric purity of the bicyclic morpholine derivatives be ensured during synthesis?

Methodological Answer:
Chiral resolution is critical due to the (1S,4S) configuration of the bicyclic core. Methods include:

  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Confirmation of absolute configuration via single-crystal analysis (e.g., hydrochloride salt derivatives) .
  • Stereoselective Synthesis : Starting from enantiopure trans-4-hydroxy-L-proline (commercially available) to avoid racemization during N-protection and cyclization .

Advanced: How to address contradictions in reported biological activity of derivatives with varying substituents on the isonicotinonitrile moiety?

Methodological Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. cellular activity) require:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the isonicotinonitrile group (e.g., electron-withdrawing vs. donating groups) followed by in vitro assays (IC₅₀ measurements) .
  • Physicochemical Profiling : Compare solubility (e.g., PBS shake-flask method) and membrane permeability (PAMPA assay) to differentiate intrinsic activity from bioavailability effects.
    Example: Patent data (WO2016023486) highlights C-5 substituents enhancing target binding but reducing solubility .

Advanced: What spectroscopic techniques are most effective for characterizing bicyclic morpholine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign bridgehead protons (δ 3.50–4.13 ppm) and bicyclic carbons using 2D experiments (COSY, HSQC). For example, the (1S,4S) configuration shows distinct coupling patterns (J = 8–10 Hz) .
  • HRMS-ESI : Confirm molecular ions (e.g., [M+H]⁺ for C₁₃H₁₆NO₃: calc. 234.1125, obs. 234.1125) .
  • IR Spectroscopy : Identify morpholine ring vibrations (C-O-C stretch at 1100–1250 cm⁻¹) and nitrile groups (C≡N at 2200–2260 cm⁻¹) .

Advanced: How to design stability studies for derivatives under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose compounds to pH 1–13 buffers (37°C, 24–72 h) and analyze via LC-MS for hydrolytic byproducts (e.g., amide cleavage).
  • Oxidative Stability : Treat with H₂O₂ (3% v/v) to assess nitrile group oxidation to amides/carboxylic acids.
  • Thermal Stability : DSC/TGA analysis to determine decomposition thresholds (>150°C typical for bicyclic systems) .

Advanced: What computational strategies predict the binding mode of derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., NS5A in HCV) to prioritize substituents enhancing hydrophobic interactions .
  • MD Simulations : Assess conformational stability of the bicyclic core in binding pockets (e.g., 100 ns simulations in GROMACS).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to rationalize activity trends .

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